molecular formula C15H22N2O3 B12958182 tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate

Cat. No.: B12958182
M. Wt: 278.35 g/mol
InChI Key: YHVCDHDRSWMCHM-STQMWFEESA-N
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Description

tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a phenoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, phenol, and pyrrolidine derivatives.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions including protection, substitution, and deprotection steps.

    Final Product: The final product is obtained by coupling the intermediate with tert-butyl carbamate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-12(16)13(10-17)19-11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m0/s1

InChI Key

YHVCDHDRSWMCHM-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=CC=C2)N

Origin of Product

United States

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